Methyl 3-(1,3-dioxolan-2-yl)propanoate
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Overview
Description
Methyl 3-(1,3-dioxolan-2-yl)propanoate is a chemical compound with the molecular formula C7H12O4. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes or ketones and diols. This compound is characterized by the presence of a dioxolane ring attached to a propanoate ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-dioxolan-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dioxolane with methyl acrylate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Methyl 3-(1,3-dioxolan-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-methyl-[1,3]dioxolan-2-yl)propanoate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(2-phenyl-1,3-dioxolan-2-yl)propanoate: This compound has a phenyl group attached to the dioxolane ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
81625-03-8 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 3-(1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C7H12O4/c1-9-6(8)2-3-7-10-4-5-11-7/h7H,2-5H2,1H3 |
InChI Key |
RHVXUZUXUAPMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1OCCO1 |
Origin of Product |
United States |
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